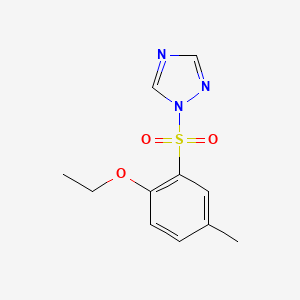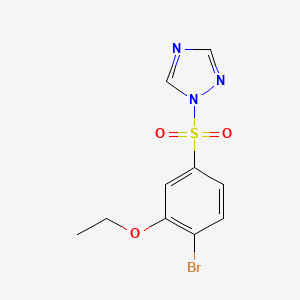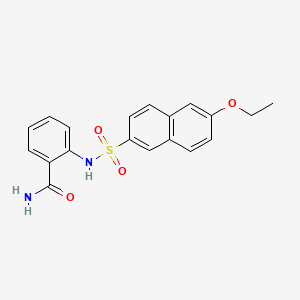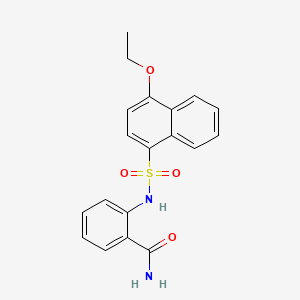
2,4-Pyrrolidinedicarboxylic acid, 4-ethyl ester, (2S,4R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Pyrrolidinedicarboxylic acid, 4-ethyl ester, (2S,4R)- is a chemical compound with the molecular formula C8H13NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrrolidinedicarboxylic acid, 4-ethyl ester, (2S,4R)- typically involves the esterification of 2,4-pyrrolidinedicarboxylic acid. The reaction conditions often include the use of an alcohol (such as ethanol) and an acid catalyst (such as sulfuric acid) to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of 2,4-Pyrrolidinedicarboxylic acid, 4-ethyl ester, (2S,4R)- may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Pyrrolidinedicarboxylic acid, 4-ethyl ester, (2S,4R)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2,4-Pyrrolidinedicarboxylic acid, 4-ethyl ester, (2S,4R)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism by which 2,4-Pyrrolidinedicarboxylic acid, 4-ethyl ester, (2S,4R)- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with amino acid residues or active sites within proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(9H-fluoren-9-ylmethyl) 2-(2-propen-1-yl) ester, (2S,4R)-
- 2,4-Pyrrolidinedicarboxylic acid, 4-ethyl ester, (2S,4R)-
Uniqueness
2,4-Pyrrolidinedicarboxylic acid, 4-ethyl ester, (2S,4R)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or binding affinity, making it valuable for specific research applications.
Propiedades
Número CAS |
1260607-37-1 |
|---|---|
Fórmula molecular |
C9H13BN2O3 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173798.png)

![1-[(5-ethyl-2-methoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173812.png)


